molecular formula C27H22Cl2N8O2S2 B14892588 2,2'-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)

2,2'-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)

Cat. No.: B14892588
M. Wt: 625.6 g/mol
InChI Key: CGJLTWSIFKBVRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through azanediyl linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves its interaction with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is unique due to its specific structure and role as an impurity in Dasatinib synthesis. Its presence and concentration are critical for ensuring the purity and efficacy of the final pharmaceutical product .

Properties

Molecular Formula

C27H22Cl2N8O2S2

Molecular Weight

625.6 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C27H22Cl2N8O2S2/c1-13-6-4-8-16(28)22(13)36-24(38)18-11-30-26(40-18)34-20-10-21(33-15(3)32-20)35-27-31-12-19(41-27)25(39)37-23-14(2)7-5-9-17(23)29/h4-12H,1-3H3,(H,36,38)(H,37,39)(H2,30,31,32,33,34,35)

InChI Key

CGJLTWSIFKBVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)NC4=NC=C(S4)C(=O)NC5=C(C=CC=C5Cl)C

Origin of Product

United States

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